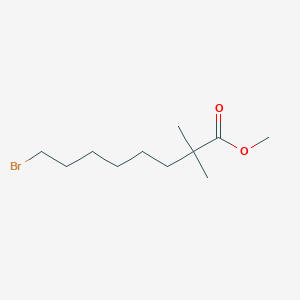![molecular formula C17H33NO3Si B8264755 tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate](/img/structure/B8264755.png)
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate is an intricate organic compound known for its unique structural properties and reactivity. This compound is notable for its applications in various fields such as synthetic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate typically involves multiple steps, including:
Protection of functional groups: Utilizing tert-butyl(dimethyl)silyl chloride to protect hydroxy groups.
Formation of pyrrolidine ring: Achieved through cyclization reactions, often using base catalysts.
Addition of methylene group: Introducing the methylidene group via a Wittig reaction.
Final adjustments: Involves purification and isolation of the desired product.
Industrial Production Methods
Industrial production often scales up these synthetic routes using batch reactors with stringent control over temperature, pH, and solvent conditions to optimize yield and purity. This often involves using advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation at the methylene group, yielding oxygenated derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The silyl-protected alcohol group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4, Na2Cr2O7 in acidic medium.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH4.
Substitution: Reagents such as halides (e.g., HCl) in the presence of a base like NaOH.
Major Products
The primary products include various oxidized and reduced derivatives, as well as substituted compounds featuring diverse functional groups tailored for specific applications.
Scientific Research Applications
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate is extensively used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: To study enzyme interactions due to its structural resemblance to certain biological substrates.
Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: In the manufacturing of specialty chemicals used in materials science.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The tert-butyl and silyl groups enhance its hydrophobic interactions, allowing it to penetrate cell membranes effectively. It often targets specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-(hydroxymethyl)-4-methylidenepyrrolidine-1-carboxylate: Similar structure but lacks the silyl protection, leading to different reactivity.
Tert-butyl (2S)-2-(methoxymethyl)-4-methylidenepyrrolidine-1-carboxylate: Differing in the protecting group, impacting its chemical stability and reaction pathways.
Tert-butyl (2S)-2-[[trimethylsilyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate: Uses a smaller silyl group, influencing its steric and electronic properties.
Unique Properties
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate stands out due to its enhanced stability and selective reactivity afforded by the tert-butyl(dimethyl)silyl protection. This makes it particularly valuable in synthetic and pharmaceutical chemistry, offering a unique balance of stability and reactivity.
Properties
IUPAC Name |
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPIYVBTSYGOSM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-iodoFuro[3,2-b]pyridine](/img/structure/B8264674.png)


![6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B8264690.png)

![5-[(Prop-2-EN-1-yloxy)methyl]-1,3-thiazole](/img/structure/B8264720.png)





![Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B8264752.png)


